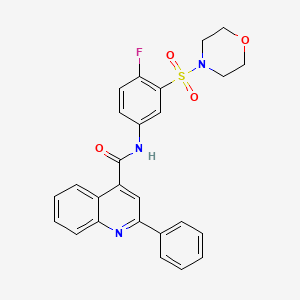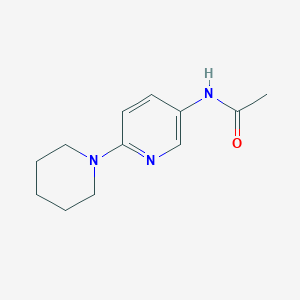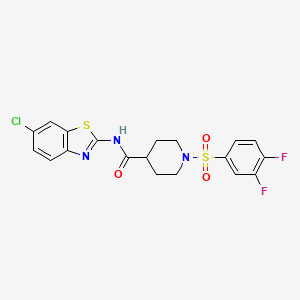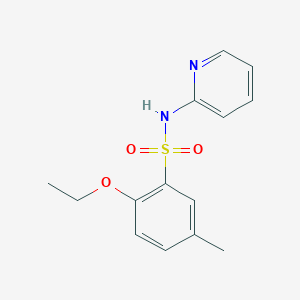![molecular formula C15H21N3O5S B7468845 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). It is a small molecule that has been widely used in scientific research applications due to its ability to modify gene expression and regulate various cellular processes.
Wirkmechanismus
MS-275 works by inhibiting the activity of 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which results in altered gene expression. The acetylation of histones is associated with an open chromatin structure, which allows for the binding of transcription factors and the initiation of transcription. MS-275 has been shown to selectively inhibit the activity of 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid1, 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid2, and 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid3, leading to the accumulation of acetylated histones and altered gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to have various biochemical and physiological effects. It has been shown to induce cell differentiation, inhibit cell proliferation, and induce apoptosis in cancer cells. MS-275 has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory diseases. In addition, MS-275 has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MS-275 has several advantages for lab experiments. It is a potent and selective inhibitor of 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid enzymes, which allows for the specific modulation of gene expression. It has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, MS-275 has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, such as sirtuins, which may complicate the interpretation of results. In addition, MS-275 has been shown to have limited efficacy in some cancer types, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the use of MS-275 in scientific research. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is the identification of biomarkers that can predict the response to MS-275 treatment. In addition, the development of more selective 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid inhibitors that can target specific this compound isoforms may improve the efficacy and reduce the off-target effects of MS-275. Finally, the combination of MS-275 with other drugs or therapies may enhance its therapeutic potential and improve patient outcomes.
Conclusion:
MS-275 is a potent and selective inhibitor of this compound enzymes that has been widely used in scientific research applications. It has been shown to have various biochemical and physiological effects and has potential as a therapeutic agent for the treatment of various diseases. While MS-275 has some limitations for lab experiments, its use in scientific research has provided valuable insights into the role of histone deacetylase in gene expression and cellular processes. Future research directions will continue to explore the potential of MS-275 in the treatment of various diseases and the development of more selective this compound inhibitors.
Synthesemethoden
The synthesis of MS-275 involves the reaction of 4-methyl-1-piperazine sulfonamide with 4-chlorobutanoyl chloride, followed by the reaction with 4-aminobenzoyl chloride. The final product is obtained after purification by column chromatography. The synthesis of MS-275 has been reported in various scientific literature, and the purity and yield of the product have been optimized.
Wissenschaftliche Forschungsanwendungen
MS-275 has been extensively used in scientific research as a tool to investigate the role of histone deacetylase in epigenetic regulation of gene expression. It has been shown to inhibit the activity of 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid1, 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid2, and 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid3, leading to the accumulation of acetylated histones and altered gene expression. MS-275 has been used to study various cellular processes, including cell differentiation, apoptosis, and cell cycle regulation. It has also been used to investigate the molecular mechanisms underlying various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-17-8-10-18(11-9-17)24(22,23)13-4-2-12(3-5-13)16-14(19)6-7-15(20)21/h2-5H,6-11H2,1H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDAQZPQMBFJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)




![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)




